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Compound of Interest

Compound Name: 2-Azaspiro[4.5]decane

Cat. No.: B086298 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

molecular scaffolds is a critical step in the design of novel therapeutics. Azaspirocycles,

saturated heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen

atom, have garnered significant attention as valuable building blocks in medicinal chemistry.

Their unique three-dimensional and rigid structures often lead to improved physicochemical

properties compared to their non-spirocyclic counterparts, favorably impacting drug-like

characteristics such as solubility, lipophilicity, and metabolic stability.

This guide provides a comparative analysis of the physicochemical properties of a series of

azaspirocycles, supported by experimental data. It also details the methodologies for the key

experiments and visualizes a relevant signaling pathway where these scaffolds have shown

promise.

Comparative Physicochemical Data
The following table summarizes the experimentally determined and calculated physicochemical

properties of a 1-azaspiro[3.3]heptane derivative and its corresponding piperidine and 2-

azaspiro[3.3]heptane analogs. This data highlights the impact of the azaspirocyclic core on key

drug-like properties.
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Compound Structure
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> 200 1.8 1.5 60

1-
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heptane

Analog (59)

(Structure of

1-azaspiro

analog)

> 200 1.8 1.3 > 120

Data sourced from a study on 1-azaspiro[3.3]heptanes as bioisosteres of piperidine.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data

table.

Lipophilicity Determination (logD)
The distribution coefficient (logD) at pH 7.4 was determined using a shake-flask method. The

compound was dissolved in a biphasic system of n-octanol and phosphate-buffered saline

(PBS) at pH 7.4. The mixture was shaken until equilibrium was reached. The concentrations of

the compound in both the n-octanol and aqueous phases were then determined by a suitable

analytical method, such as high-performance liquid chromatography with UV detection (HPLC-

UV). The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.[1]

Aqueous Solubility
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Kinetic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4. A concentrated

stock solution of the compound in dimethyl sulfoxide (DMSO) was added to the PBS buffer.

The solution was then shaken for a set period at room temperature. After incubation, any

precipitate was removed by filtration or centrifugation, and the concentration of the dissolved

compound in the supernatant was quantified using HPLC-UV.[1]

pKa Determination
The acid dissociation constant (pKa) of the amine hydrochlorides was determined by

potentiometric titration. The compound was dissolved in water and titrated with a standardized

solution of sodium hydroxide. The pH of the solution was monitored throughout the titration

using a calibrated pH electrode. The pKa value was determined from the inflection point of the

resulting titration curve.[2][3][4]

Metabolic Stability
The in vitro metabolic stability was assessed using human liver microsomes (HLM). The test

compound was incubated with HLM in the presence of the cofactor NADPH at 37°C. Aliquots

were taken at various time points and the reaction was quenched. The concentration of the

remaining parent compound was quantified by liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The half-life (t½) of the compound was then calculated from the rate

of its disappearance.[1]

Signaling Pathway and Experimental Workflow
Visualization
Azaspirocycles have shown significant promise as modulators of G-protein coupled receptors

(GPCRs), including the M4 muscarinic acetylcholine receptor, a key target for the treatment of

neuropsychiatric disorders. The following diagrams illustrate the M4 receptor signaling pathway

and a general workflow for evaluating the physicochemical properties of drug candidates.
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M4 Muscarinic Receptor Signaling Pathway
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Experimental Workflow for Physicochemical Profiling

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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